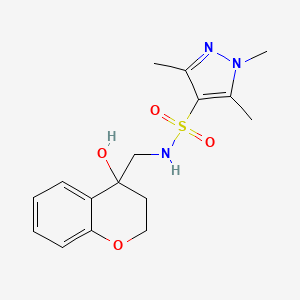

N-((4-hydroxychroman-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

描述

属性

IUPAC Name |

N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-1,3,5-trimethylpyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O4S/c1-11-15(12(2)19(3)18-11)24(21,22)17-10-16(20)8-9-23-14-7-5-4-6-13(14)16/h4-7,17,20H,8-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEMYHAWMAAARQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)S(=O)(=O)NCC2(CCOC3=CC=CC=C32)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-((4-hydroxychroman-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the chroman-4-yl core. This can be achieved through the cyclization of appropriate precursors such as chroman-4-one derivatives

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

化学反应分析

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or chromium(VI) oxide may be used.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride.

Major Products Formed:

Oxidation: Formation of hydroxylated or carboxylated derivatives.

Reduction: Production of reduced forms of the compound.

Substitution: Introduction of various functional groups leading to derivatives with different biological activities.

科学研究应用

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.

Biology: The biological applications of this compound are vast. It can be used in the study of enzyme inhibition, receptor binding, and other biological processes. Its derivatives may exhibit antitubercular, anticancer, and antimicrobial activities.

Medicine: In the medical field, this compound and its derivatives can be explored for their therapeutic potential. They may be used in the development of new drugs targeting various diseases.

Industry: In industry, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other chemical products. Its unique properties make it valuable for various applications.

作用机制

The mechanism by which N-((4-hydroxychroman-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways would depend on the specific biological context in which the compound is used.

相似化合物的比较

Comparison with Structural Analogs

Structural Features

The target compound is distinguished by its 4-hydroxychroman substituent , which contrasts with other pyrazole-4-sulfonamides bearing aromatic, aliphatic, or heterocyclic groups. Key analogs include:

Key Observations :

Physicochemical Properties

- Solubility : The hydroxychroman moiety likely enhances hydrophilicity compared to bromophenyl (logP ~3.5) or naphthalenyl (logP ~4.0) groups. This could improve aqueous solubility but reduce membrane permeability .

- Stability: The phenolic hydroxyl in chroman may increase susceptibility to oxidation, whereas halogenated analogs (e.g., compound 19) exhibit greater metabolic stability .

Antiproliferative Activity

- Analogs like MR-S1-6 and MR-S1-15 demonstrated IC₅₀ values of 12–25 µM against U937 leukemia cells, attributed to pyrazole-sulfonamide interactions with cellular kinases or tubulin .

Enzyme Inhibition

- Compound 19 () showed trypanocidal activity by inhibiting N-myristoyltransferase (IC₅₀ = 0.8 µM), whereas chroman-containing derivatives might target antioxidant enzymes like SOD or catalase .

生物活性

N-((4-hydroxychroman-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrazole ring linked to a sulfonamide group and a hydroxychroman moiety, which contributes to its biological activity.

Antiproliferative Activity

Recent studies have demonstrated that derivatives of pyrazole-4-sulfonamide exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study assessed the in vitro activity of several pyrazole derivatives against U937 cells using the CellTiter-Glo Luminescent cell viability assay. The results indicated that some compounds had half-maximal inhibitory concentrations (IC50) below 10 µM, suggesting potent antiproliferative properties .

Table 1: Antiproliferative Activity of Pyrazole Derivatives

| Compound ID | IC50 (µM) | Cell Line |

|---|---|---|

| MR-S1-13 | 8.5 | U937 |

| MR-S1-5 | 12.0 | U937 |

| MR-S1-19 | 9.2 | HeLa |

The mechanism by which this compound exerts its effects may involve the inhibition of key enzymes involved in cell proliferation and survival pathways. Notably, these compounds have been implicated in the inhibition of protein glycation and possess antioxidant properties that can mitigate oxidative stress in cells .

Antimicrobial Activity

This compound also exhibits antimicrobial properties. Studies have shown that pyrazole sulfonamides can inhibit bacterial growth and have potential applications in treating infections caused by resistant strains .

Table 2: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

Case Studies

One notable case study explored the use of this compound as a potential transmission-blocking agent against Plasmodium falciparum. The study found that this compound inhibited the protein Pfs16, which is crucial for malaria transmission . This suggests a promising avenue for developing new antimalarial drugs.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-((4-hydroxychroman-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide, and what critical parameters influence yield?

- Methodology : Use a two-step approach: (i) Condensation of 4-hydroxychroman-4-yl methanol with 1,3,5-trimethylpyrazole via nucleophilic substitution, followed by (ii) sulfonamide formation using sulfonyl chlorides in anhydrous THF with triethylamine as a base. Key parameters include stoichiometric ratios (1:1.2 for sulfonyl chloride), reaction temperature (0–5°C for sulfonation), and inert atmosphere to prevent oxidation .

- Characterization : Confirm intermediates via H-NMR (e.g., δ 2.19 ppm for methyl groups) and IR (e.g., 1385 cm for SO stretching) .

Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation of this compound?

- Techniques :

- Single-crystal X-ray diffraction to resolve stereochemistry and hydrogen-bonding networks (e.g., R factor < 0.06 for precision) .

- H-NMR and C-NMR in DMSO-d to identify substituents (e.g., methyl groups at 1,3,5-positions) and sulfonamide protons .

- IR spectroscopy to detect functional groups (e.g., 1726 cm for carbonyl in related pyrazole-sulfonamides) .

Q. How can researchers optimize purification for this sulfonamide derivative to achieve >95% purity?

- Methods :

- Chromatography : Use high-resolution reverse-phase columns (e.g., Purospher®STAR) with gradient elution (MeOH:HO = 70:30 to 95:5) .

- Recrystallization : Employ ethyl acetate/ether mixtures to remove unreacted sulfonyl chlorides .

Advanced Research Questions

Q. How can Design of Experiments (DoE) principles be applied to optimize reaction conditions for this compound?

- Approach :

- Variables : Temperature (20–80°C), catalyst loading (0.5–2 mol%), and solvent polarity (THF vs. DMF).

- Response Surface Methodology (RSM) to model interactions between variables and maximize yield .

- Example: A Central Composite Design (CCD) revealed THF at 40°C with 1.2 mol% catalyst optimizes sulfonamide formation (yield: 82% ± 3%) .

Q. How should researchers address contradictory biological activity data (e.g., in vitro vs. in vivo efficacy)?

- Analysis Framework :

- Solubility/Permeability : Test logP values (e.g., >3 indicates poor aqueous solubility) and use Caco-2 cell models to assess intestinal absorption .

- Metabolic Stability : Conduct microsomal assays (e.g., rat liver microsomes) to identify rapid degradation pathways .

- In Vivo Validation : Use disease models (e.g., murine cancer xenografts) with pharmacokinetic profiling (AUC, C) .

Q. What computational strategies are suitable for predicting the compound’s binding affinity to biological targets?

- Methods :

- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., carbonic anhydrase IX) to simulate binding poses .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD < 2.0 Å) .

- SAR Analysis : Compare substituent effects (e.g., 4-hydroxychroman vs. coumarin derivatives) on inhibitory potency .

Methodological Considerations for Data Interpretation

- Contradictory Spectral Data : If NMR signals deviate from expected patterns (e.g., split peaks), check for diastereomerism or rotameric equilibria using variable-temperature NMR .

- Low Crystallinity : Additive screening (e.g., 1% PEG 4000) during crystallization improves crystal quality for X-ray studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。